4-(2-Oxo-2-piperazin-1-ylethyl)morpholine

Vue d'ensemble

Description

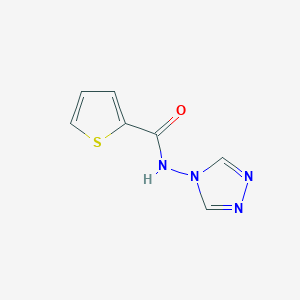

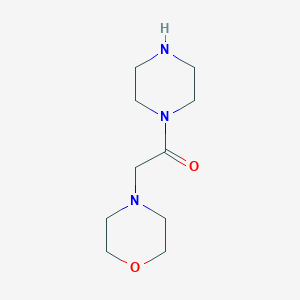

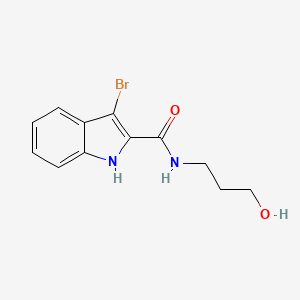

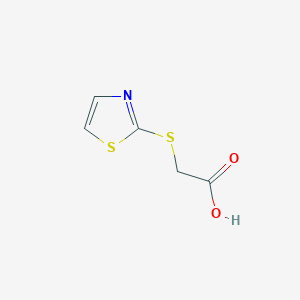

The compound 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is a heterocyclic molecule that incorporates both morpholine and piperazine rings. These rings are known for their significant physical and biochemical properties, making them popular in organic and medicinal chemistry for rational property design .

Synthesis Analysis

The synthesis of such compounds typically involves multicomponent reaction chemistry, allowing for a versatile de novo assembly. This approach enables the introduction of substituents at multiple positions on the morpholine and piperazine rings, thus increasing the diversity and potential utility of the resulting molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing morpholine and piperazine moieties, has been characterized using various techniques including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. These compounds often crystallize in specific crystal systems and adopt conformations that are stabilized by intra- and intermolecular hydrogen bonds, which contribute to the stability of the molecule .

Chemical Reactions Analysis

The reactivity of morpholine and piperazine derivatives can be complex. For instance, piperidine, piperazine, and morpholine react with ozone in different ways, leading to various reaction pathways. These pathways may involve nonradical addition reactions, the formation of N-hydroxy derivatives, and subsequent oxidation processes that include the formation of OH radicals and carbon-centered cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing morpholine and piperazine rings are influenced by their molecular structure. The rings can adopt specific conformations such as chair or puckered conformations, which can affect the overall shape and reactivity of the molecule. The presence of intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions, can also influence the solid-state properties of these compounds .

Applications De Recherche Scientifique

Synthesis of Antimicrobial Agents

The research conducted by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-Triazole derivatives, where morpholine and methyl piperazine were utilized as amine components in the formation of Mannich base derivatives. These compounds exhibited significant antimicrobial activities against various microorganisms, highlighting the utility of morpholine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advancements in Morpholine and Piperazine Synthesis

Patil et al. (2017) introduced a versatile synthesis approach for morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for extensive substitution, enhancing the diversity and complexity of the morpholine and piperazine scaffolds used in medicinal chemistry (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).

Synthesis of Piperazine and Morpholine Derivatives

Luescher, Vo, and Bode (2014) developed SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines. This methodology enables the straightforward synthesis of these heterocycles from a broad range of aldehydes, offering a valuable tool for the construction of biologically active compounds (Luescher, Vo, & Bode, 2014).

Application in Photocatalytic and Electrochemical Sensing

Zhang et al. (2021) explored the construction of POM-based compounds using piperazine and morpholine derivatives. These compounds demonstrated selective photocatalytic properties and electrochemical/fluorescence sensing capabilities, particularly in detecting Hg2+ ions. This research underscores the potential of morpholine and piperazine derivatives in developing advanced materials for environmental monitoring and chemical sensing (Zhang, Yanping, Ying, Zhang, Wang, & Tian, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

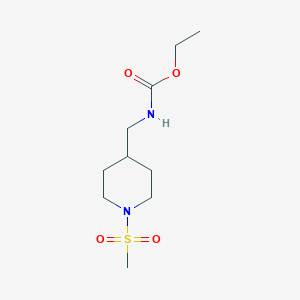

2-morpholin-4-yl-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUNZPPHCCROJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)

![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2547058.png)

![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)